molecular formula C44H28N4OV B11928644 Tetraphenyl porphine vanadium oxide

Tetraphenyl porphine vanadium oxide

Cat. No.: B11928644
M. Wt: 679.7 g/mol
InChI Key: WDCQRRQLLCXEFB-UHFFFAOYSA-N
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Description

Significance of Metalloporphyrin Complexes in Modern Chemistry

Metalloporphyrins are a class of compounds characterized by a porphyrin macrocycle, a large aromatic ring, with a central metal ion. These complexes are of paramount importance in contemporary chemistry due to their versatile nature and wide range of applications. catalysis.blogcd-bioparticles.net They are integral to numerous biological processes, including oxygen transport by hemoglobin and photosynthesis by chlorophyll, earning them the moniker "pigments of life". nih.gov

The significance of metalloporphyrins extends far beyond their natural roles. Their stable macrocyclic structure and the ability to chelate various metal ions allow for the fine-tuning of their electronic and catalytic properties. cd-bioparticles.netrsc.org This tunability makes them highly effective catalysts for a variety of chemical reactions, including oxidation, reduction, and carbon-hydrogen (C-H) bond activation. catalysis.blog Researchers have extensively investigated synthetic metalloporphyrins for their catalytic potential, aiming to mimic the efficiency of natural enzymes like cytochrome P450. wikipedia.org Furthermore, their unique photophysical and electrochemical properties have led to their use in the development of advanced materials such as molecular wires, organic metals, and sensors. nih.govnih.gov

Unique Aspects of Vanadium Porphyrin Chemistry and its Oxidation States

Vanadium porphyrins, and specifically VTPP, exhibit a fascinating and distinct chemistry largely influenced by the vanadium center and its accessible oxidation states. Vanadium can readily switch between the +3, +4, and +5 oxidation states, a property that is central to its catalytic activity. rsc.org In VTPP, vanadium typically exists in the +4 oxidation state as a vanadyl (VO²⁺) species, which possesses an unpaired electron. rsc.orgacs.org This radical nature contributes to the compound's stability and reactivity. rsc.orgresearchgate.net

The extended aromatic system of the porphyrin ligand can also participate in redox processes, adding another layer of complexity and utility to the chemistry of these complexes. sfu.ca The interaction between the vanadium center and the porphyrin ring can be further modified by introducing different functional groups to the periphery of the porphyrin, influencing the compound's electronic structure and catalytic behavior. nih.gov This ability to modulate the properties of vanadium porphyrins makes them valuable subjects of study for understanding fundamental chemical processes and for designing catalysts for specific applications. sfu.ca

Research Trajectories and Interdisciplinary Relevance of VTPP

The unique properties of VTPP have propelled its use across a multitude of scientific disciplines, highlighting its interdisciplinary relevance. In catalysis, VTPP and its derivatives have shown remarkable efficacy in various reactions. For instance, they have been successfully employed as catalysts for the epoxidation of alkenes and the oxidative bromination of phenols, with some derivatives exhibiting exceptionally high turnover frequencies. nih.govresearchgate.netrsc.org These catalytic applications are significant for the synthesis of fine chemicals and pharmaceuticals.

Beyond traditional catalysis, VTPP is being explored in the field of materials science. Its electrical and photoelectrochemical properties are of particular interest. nih.gov Studies have shown that supporting VTPP on materials like silica (B1680970) can enhance its electrical conductivity and photoelectrocatalytic response, opening up possibilities for its use in solar cells and other photoelectrochemical devices. nih.govresearchgate.net Furthermore, the ordered assembly of VTPP on surfaces is being investigated for applications in organic electronics. rsc.org The compound's presence in crude oil has also spurred research into its role in petroleum genesis and maturation, with studies suggesting a potential catalytic activity in these processes. rsc.orgresearchgate.net The diverse applications of VTPP, from fundamental catalysis to advanced materials, underscore its importance and the promising future research trajectories in this area.

Data Tables

Table 1: Physicochemical Properties of Tetraphenylporphine Vanadium Oxide (VTPP)

PropertyValueReference
Chemical Formula C₄₄H₂₈N₄OV sigmaaldrich.com
Molecular Weight 679.66 g/mol sigmaaldrich.com
CAS Number 14705-63-6 sigmaaldrich.comnih.gov
Appearance Solid sigmaaldrich.com
λmax 423 nm sigmaaldrich.com
Core Metal Vanadium sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H28N4OV

Molecular Weight

679.7 g/mol

IUPAC Name

oxovanadium(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide

InChI

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2

InChI Key

WDCQRRQLLCXEFB-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2]

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements for Vtpp

Classical and Contemporary Synthesis Routes of VTPP

The preparation of VTPP fundamentally involves the reaction of a vanadium precursor with tetraphenylporphyrin (B126558) (H₂TPP). This process, known as metallation, has been accomplished through various synthetic strategies, each with its own set of conditions and outcomes.

Metallation of Free-Base Tetraphenylporphyrin with Vanadium Precursors

The most common and well-established methods for synthesizing VTPP involve the reaction of free-base tetraphenylporphyrin with a suitable vanadium salt in a high-boiling point solvent.

A prevalent method for the synthesis of VTPP involves the use of vanadyl sulfate (B86663) (VOSO₄) as the vanadium source. In a typical procedure, tetraphenylporphyrin is dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF). acs.orgnih.govrsc.org An excess of vanadyl sulfate is then added to the solution. rsc.org The reaction mixture is subsequently heated to reflux for an extended period, often under an inert atmosphere like argon, to facilitate the insertion of the vanadyl ion (VO²⁺) into the porphyrin core. acs.orgnih.govrsc.org The progress of the reaction can be monitored by techniques such as UV-visible spectroscopy. Upon completion, the VTPP product is typically isolated by precipitation upon the addition of water, followed by filtration and purification. rsc.org This method has been successfully applied to the synthesis of various substituted VTPP derivatives as well. acs.orgnih.gov

Table 1: Synthesis of Vanadyl Porphyrins using Vanadyl Sulfate

Porphyrin PrecursorVanadium SourceSolventConditionsProductReference
H₂TPPBr₄VOSO₄DMFReflux, 24h, Argon[VIVOTPP(Br)₄] rsc.org
H₂TPP(CN)₄VOSO₄·xH₂ODMFReflux, 30h[VIVOTPP(CN)₄] acs.orgnih.gov

This table presents examples of vanadyl porphyrin synthesis using vanadyl sulfate, highlighting the versatility of this precursor for different porphyrin cores.

Vanadyl acetylacetonate (B107027) (VO(acac)₂) is another effective precursor for the metallation of tetraphenylporphyrin. While specific studies focusing solely on the use of VO(acac)₂ for VTPP synthesis are less common in the provided results, the general principle of using metal acetylacetonates (B15086760) for porphyrin metallation is well-established. nih.gov The reaction would typically involve heating the free-base porphyrin with VO(acac)₂ in a suitable high-boiling solvent. The acetylacetonate ligands are displaced by the porphyrin macrocycle, leading to the formation of VTPP. This method is often favored due to the good solubility of metal acetylacetonates in organic solvents.

Microwave-Assisted Synthesis Approaches

To accelerate the synthesis of metalloporphyrins, including VTPP, microwave-assisted techniques have been developed. sciepub.comresearchgate.netresearchgate.net These methods offer significant advantages over conventional heating, including dramatically reduced reaction times and often improved yields. researchgate.net In a typical microwave-assisted synthesis, the free-base porphyrin and a vanadium salt are mixed in a suitable solvent within a microwave vial. sciepub.com The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. sciepub.comresearchgate.net The rapid and uniform heating provided by microwaves can lead to a more efficient metallation process. researchgate.net This approach aligns with the principles of green chemistry by reducing energy consumption and solvent usage. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Metalloporphyrin Synthesis

Synthesis MethodReaction TimeYieldSolvent VolumeReference
Conventional HeatingProlonged (hours)Often lowerLarge researchgate.net
Microwave-AssistedShort (minutes)Generally higherSmall sciepub.comresearchgate.net

This table illustrates the general advantages of microwave-assisted synthesis over conventional methods for producing metalloporphyrins.

Photochemical Metallation Strategies

The incorporation of metal ions into porphyrin rings can also be induced by photochemical methods. dtic.mildtic.mil This approach involves irradiating a solution containing the free-base porphyrin and a suitable metal precursor with light of an appropriate wavelength. dtic.mil The photoexcitation of the porphyrin can facilitate the metallation process. dtic.mil Studies have shown that the efficiency of photochemical metallation can be influenced by the reaction medium, such as in micelles or vesicles. dtic.mil While specific examples of photochemical synthesis of VTPP were not detailed in the provided search results, the general principle suggests a potential alternative route for its formation, particularly for specialized applications or under mild conditions. Research in this area has explored the photoejection of ligands and photoatropisomerization, which are related photochemical processes involving porphyrins. dtic.mil

Mechanochemical Synthesis Techniques

A significant advancement in the solvent-free synthesis of porphyrins and their metal complexes is the use of mechanochemistry. rsc.orgnih.govorientjchem.orgrsc.org This technique involves the grinding of solid reactants together, often in a ball mill, to induce a chemical reaction. rsc.orgrsc.org The synthesis of meso-tetrasubstituted porphyrins, the precursors to VTPP, has been successfully achieved through mechanochemical methods, representing a greener alternative to traditional solvent-based syntheses. rsc.orgnih.gov Furthermore, the direct metallation of porphyrins, such as the formation of ZnTPP, NiTPP, and CuTPP, has been demonstrated through mechanochemical grinding of the free-base porphyrin with hydrated metal acetate (B1210297) salts. rsc.org This solventless approach is rapid, with reaction times as short as 20 minutes, and avoids the use of hazardous solvents. rsc.org While a specific protocol for the mechanochemical synthesis of VTPP was not found, the success with other metalloporphyrins strongly suggests its feasibility.

Heterogenization and Supported VTPP Systems

To enhance the catalytic stability and reusability of VTPP, significant research has focused on its immobilization on solid supports. This process, known as heterogenization, prevents the leaching of the active species and facilitates its separation from the reaction mixture.

Mesoporous silica (B1680970) materials, such as SBA-15, with their high surface area and ordered pore structure, serve as excellent hosts for VTPP. The encapsulation is typically achieved by introducing a solution of VTPP into the porous network of the silica support. For instance, a methanol (B129727) solution of VTPP can be brought into contact with pre-treated SBA-15 that has been subjected to a vacuum to remove air and water from its channels nih.gov. This method ensures the incorporation of the VTPP molecules within the mesopores of the SBA-15, leading to a stable heterogeneous catalyst. The characteristics of such systems are detailed in the table below.

Table 1: Physicochemical Properties of VTPP Encapsulated in SBA-15 This table is interactive. You can sort and filter the data.

Sample VTPP Loading (wt%) Surface Area (m²/g) Pore Volume (cm³/g) Pore Diameter (nm)
SBA-15 (pure) 0 >700 - -
VTPP@SBA-15 5 >400 - -

The successful encapsulation is confirmed through various characterization techniques, including X-ray diffraction (XRD), which shows the preservation of the SBA-15 structure, and spectroscopic methods that verify the integrity of the VTPP molecule within the support nih.gov.

Another common approach for heterogenizing VTPP is its deposition onto the surface of amorphous silica (SiO₂). This is often achieved through impregnation, where the silica support is treated with a solution of VTPP, followed by solvent evaporation nih.gov. While this method is straightforward, the interaction between VTPP and the amorphous support is generally weaker compared to encapsulation in mesoporous materials. The resulting material's properties, such as surface area, are largely dictated by the nature of the silica support used.

Table 2: Comparison of VTPP Supported on SBA-15 vs. Amorphous SiO₂ This table is interactive. You can sort and filter the data.

Support VTPP Loading (wt%) Surface Area (m²/g) Method
SBA-15 5 >400 Encapsulation
Amorphous SiO₂ 5 <200 Impregnation
SBA-15 20 >400 Encapsulation

A novel application of VTPP is its use as a precursor for the synthesis of vanadium nitride–carbon (VN/C) nanocomposites. This is achieved through the thermal decomposition of VTPP in an inert atmosphere, such as nitrogen, at high temperatures (e.g., 750 °C) numberanalytics.com. The process results in the formation of vanadium nitride nanoparticles embedded within a non-graphitic carbon matrix numberanalytics.com. This method offers a direct route to produce advanced composite materials with potential applications in energy storage and catalysis. The resulting VN nanoparticles typically exhibit a cubic crystal structure numberanalytics.com.

Synthetic Challenges and Optimization Strategies

The synthesis of VTPP is not without its challenges, which primarily revolve around controlling the oxidation state of the vanadium center and optimizing reaction conditions to maximize yield and purity.

Vanadium can exist in multiple oxidation states, and maintaining the desired +4 oxidation state in the vanadyl (VO²⁺) moiety during the synthesis is crucial for the properties of VTPP. Unwanted oxidation to V(V) or reduction to lower oxidation states can occur under certain reaction conditions. A key strategy to mitigate this is to perform the synthesis under an inert atmosphere, such as argon acs.org. This prevents the oxidation of the vanadium precursor by atmospheric oxygen. The choice of the vanadium source is also critical, with vanadyl sulfate (VOSO₄) being a common and effective precursor for introducing the VO²⁺ core acs.org.

The choice of solvent and the optimization of reaction conditions play a pivotal role in the successful synthesis of VTPP. High-boiling point solvents like N,N-dimethylformamide (DMF) are frequently used to facilitate the reaction between the porphyrin ligand and the vanadium salt at elevated temperatures, often under reflux conditions acs.org.

Research into the synthesis of related tetraphenylporphyrins has shown that mixed-solvent systems can significantly improve yields. For instance, a combination of carboxylic acids (e.g., propionic acid and valeric acid) and an oxidant like m-nitrotoluene has been demonstrated to be effective researchgate.netarkat-usa.org. The acidity and polarity of the solvent system are crucial factors that influence the reaction rate and the stability of the porphyrin macrocycle researchgate.netarkat-usa.org. The optimization of reaction time is also critical, as prolonged reaction times at high temperatures can lead to the formation of undesirable by-products and a decrease in the yield of the target compound arkat-usa.org.

Further optimization can involve exploring different axial ligands, which can coordinate to the vanadium center and influence the electronic properties and reactivity of the VTPP complex acs.org.

Scalable Production Methodologies for VTPP

The synthesis of VTPP on a scalable level is contingent on the efficient production of its precursor, H₂TPP, and its subsequent metalation with a vanadium salt. Various methods have been developed to optimize this process for larger quantities.

A notable and cost-effective method for gram-scale synthesis of H₂TPP involves the condensation of benzaldehyde (B42025) and pyrrole (B145914). acs.org In a typical procedure, these reactants are stirred in a 2:1 mixture of methanol and water with the addition of hydrochloric acid at room temperature. The resulting precipitate is then dissolved in dimethylformamide (DMF) and refluxed. acs.org This "green" approach avoids the use of more hazardous chlorinated solvents and expensive oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), offering reproducible yields in the range of 10-40%. acs.org

Another approach that circumvents the use of large volumes of organic solvents is mechanochemical synthesis. This solvent-free technique involves the grinding of benzaldehyde and pyrrole with an acid catalyst to produce the porphyrinogen, which is then oxidized to H₂TPP. frontierspecialtychemicals.com

Once the H₂TPP ligand is synthesized and purified, the final step is the insertion of the vanadyl ion (VO²⁺). This is typically achieved by reacting H₂TPP with a vanadium salt in a high-boiling point solvent. A common and effective method involves refluxing the free-base porphyrin with vanadyl sulfate (VOSO₄) in a solvent such as dimethylformamide (DMF). acs.orgnih.gov This general procedure is analogous to the synthesis of functionalized VTPP derivatives, where the corresponding porphyrin is reacted with VOSO₄·xH₂O in refluxing DMF. acs.orgnih.gov

For instance, the synthesis of a hydroxylated VTPP derivative has been achieved by refluxing the corresponding hydroxyphenyl-substituted porphyrin with vanadyl sulfate in a mixture of glacial acetic acid and dichloromethane. researchgate.net A patent has also described a general process for synthesizing porphyrin vanadium complexes with substantially quantitative yields by reacting a porphyrin with a vanadyl salt, in which vanadium is in the quadrivalent state, in a mutual solvent at atmospheric pressure. google.com

The progress of the metalation reaction can be monitored using UV-vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin collapse into two bands upon successful insertion of the vanadyl ion, indicating a change in symmetry from D₂h to D₄h. wikipedia.orgulisboa.pt

The following table summarizes key aspects of scalable synthesis methodologies for VTPP, starting from the synthesis of the H₂TPP precursor.

StepReactantsSolvents/CatalystsConditionsYieldNotes
H₂TPP Synthesis Benzaldehyde, PyrroleMethanol/Water, HCl, then DMFRoom temperature stirring, followed by reflux10-40%Green and cost-effective method suitable for gram-scale production. acs.org
H₂TPP Synthesis (Alternative) Benzaldehyde, PyrroleAcid catalystGrinding (mechanochemical)-Solvent-free approach. frontierspecialtychemicals.com
VTPP Metalation H₂TPP, Vanadyl Sulfate (VOSO₄)Dimethylformamide (DMF)RefluxSubstantially quantitativeA common and efficient method for inserting the vanadyl ion. nih.govgoogle.com
VTPP Metalation (Derivative Example) Tetrakis(p-hydroxyphenyl)porphyrin, Vanadyl SulfateGlacial Acetic Acid, DichloromethaneReflux-Demonstrates the versatility of the vanadyl sulfate insertion method. researchgate.net

Advanced Spectroscopic and Structural Characterization of Vtpp

Electronic and Molecular Structure Elucidation

The elucidation of the electronic and molecular framework of VTPP relies on a combination of spectroscopic and diffraction methods, each providing unique insights into the nature of the vanadium center, the porphyrin ligand, and their interaction.

UV-Visible Spectroscopy for Electronic Transitions and Metal-Ligand Charge Transfer Bands

The electronic absorption spectrum of VTPP is characterized by distinct, intense bands in the ultraviolet-visible region, which are hallmarks of the porphyrin macrocycle's π-electron system. The most prominent feature is the Soret band (or B band), an intense absorption typically observed around 423 nm. sigmaaldrich.com This band arises from a strongly allowed π-π* transition (a1u → eg*) within the porphyrin ring. ionicviper.org

Furthermore, the interaction between the vanadium d-orbitals and the porphyrin ligand's π-orbitals can give rise to metal-to-ligand charge transfer (MLCT) bands, although these are often weak and may be obscured by the strong porphyrin-based absorptions.

| Spectroscopic Data: UV-Visible Absorption of VTPP | | :--- | :--- | | Band | Wavelength (λmax, nm) | | Soret Band | ~423 sigmaaldrich.com | | Q-Band I | ~560 acs.org | | Q-Band II | ~604 acs.org |

Note: Specific peak positions can vary depending on the solvent and aggregation state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for V(IV) Paramagnetism and Coordination Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the paramagnetic nature of the vanadium(IV) center in VTPP. The V(IV) ion has a d¹ electron configuration, making it EPR active. udel.edu The resulting EPR spectrum provides detailed information about the coordination environment and the electronic structure of the metal center.

The spectrum is characterized by a set of g-values and hyperfine coupling constants. Due to the strong V=O bond, VTPP complexes typically exhibit axial symmetry in their EPR spectra. udel.edu The g-values are generally less than that of a free electron (g ≈ 2.0023), with typical values around g ≈ 1.9. manchester.ac.uk For instance, the g-values for a V(IV) complex have been reported as gₓ = 2.0079, gᵧ = 2.0053, and g₂ = 2.0021, indicating a rhombic symmetry in that specific environment. nih.gov

A key feature of the VTPP EPR spectrum is the hyperfine splitting arising from the interaction of the unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2. udel.edu This interaction splits the EPR signal into 2I + 1 = 8 lines, a characteristic signature of a mononuclear vanadium(IV) species. manchester.ac.uk The magnitude of the hyperfine coupling constant, A, provides insight into the covalency of the vanadium-ligand bonds.

| EPR Spectroscopic Data for V(IV) in a Porphyrin Environment | | :--- | :--- | | Parameter | Typical Value | | g-value (axial) | g ≈ 1.9 manchester.ac.uk | | Number of Hyperfine Lines (from ⁵¹V) | 8 manchester.ac.uk | | Hyperfine Coupling Constant (A) | Varies with ligand environment udel.edu |

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes (e.g., V=O stretch, C=N stretch)

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes within the VTPP molecule, confirming its structural integrity and the nature of its chemical bonds.

A prominent and diagnostic peak in the FTIR spectrum of VTPP is the strong stretching vibration of the vanadyl bond (V=O). This band typically appears in the range of 953-1015 cm⁻¹. acs.org For example, in a β-tetrabromo-substituted vanadyl tetraphenylporphyrin (B126558), the V=O stretch was observed at 1010 cm⁻¹. acs.org The position of this band is sensitive to the coordination environment of the vanadium atom.

Other important vibrations include the stretching of the C=N bonds within the pyrrole (B145914) rings of the porphyrin macrocycle. These vibrations, along with other skeletal modes of the porphyrin ring and the phenyl substituents, create a complex and unique fingerprint in the infrared spectrum, allowing for structural confirmation of the compound.

| Characteristic FTIR Vibrational Frequencies for VTPP | | :--- | :--- | | Vibrational Mode | Frequency (cm⁻¹) | | V=O Stretch | 953 - 1015 acs.org | | C=N Stretch (Pyrrole) | Varies, part of the porphyrin fingerprint region |

Single-Crystal X-ray Diffraction for Molecular Geometry and Bond Parameters

These studies confirm that VTPP typically adopts a square-pyramidal coordination geometry. The vanadium atom is coordinated to the four nitrogen atoms of the porphyrin macrocycle in the basal plane and is displaced from this plane towards the apical oxo ligand. The displacement of the vanadium atom from the mean plane of the four nitrogen atoms is a characteristic feature, with reported values around 0.50-0.52 Å. rsc.org

The V=O double bond is short, with a typical length of approximately 1.585 Å to 1.60 Å, indicative of its strong double bond character. rsc.org The V-N bond lengths to the pyrrole nitrogens are typically in the range of 2.04 to 2.067 Å. The porphyrin macrocycle itself is often not perfectly planar and can exhibit distortions such as saddling or doming, influenced by the steric bulk of the phenyl substituents.

| Selected Bond Parameters from Single-Crystal X-ray Diffraction of VTPP | | :--- | :--- | | Parameter | Typical Value (Å) | | V=O Bond Length | 1.585 - 1.60 rsc.org | | V-N Bond Length (average) | 2.04 - 2.067 | | Vanadium Displacement from Porphyrin Plane | 0.50 - 0.52 rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Confirmation

While the paramagnetic nature of the V(IV) center complicates the acquisition of high-resolution ¹H NMR spectra for VTPP itself, NMR spectroscopy is invaluable for confirming the structure of the tetraphenylporphyrin ligand before metalation.

In the ¹H NMR spectrum of the free-base tetraphenylporphyrin (H₂TPP), distinct signals are observed for the different types of protons. ulisboa.pt The pyrrole protons typically appear as a singlet around 8.90 ppm. rsc.org The protons on the phenyl rings give rise to multiplets in the aromatic region, typically between 7.7 and 8.3 ppm. rsc.org A characteristic feature of free-base porphyrins is the highly shielded signal for the inner N-H protons, which appears upfield at approximately -2.77 ppm due to the diamagnetic ring current of the aromatic macrocycle. ulisboa.ptrsc.org The disappearance of this N-H signal upon insertion of the vanadyl group is a clear indicator of successful metalation.

Material Morphology and Phase Analysis

The study of the morphology and phase of VTPP, particularly in thin films, is crucial for its application in materials science and electronics.

Thin films of VTPP can be prepared by techniques such as thermal evaporation. researchgate.net The morphology of these films is highly dependent on the deposition conditions and any subsequent annealing processes. As-deposited films can be amorphous, while annealing can induce crystallization. researchgate.net Studies have shown that annealing VTPP films can enhance crystallinity and lead to the growth of crystallite size. researchgate.net

X-ray diffraction (XRD) is the primary technique for phase analysis. For VTPP, XRD patterns can reveal its crystalline structure. For instance, some studies have identified a tetragonal phase for VTPP. researchgate.net The diffraction patterns of thin films can provide information on the orientation of the molecules relative to the substrate. rigaku.commdpi.comiaea.org For example, VTPP molecules have been shown to form ordered, flat-lying superstructures on certain substrates. rsc.org Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are used to visualize the surface morphology, revealing features such as nanostructure formation, grain size, and surface roughness, which are influenced by preparation methods. researchgate.netresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray diffraction (XRD) is a fundamental technique for probing the crystalline structure of materials. In the study of VTPP, XRD is employed to identify the crystal phase and determine key structural parameters.

For instance, thin films of VTPP prepared by thermal evaporation on quartz substrates have been analyzed using XRD. researchgate.net The resulting diffraction patterns help in understanding the arrangement of the molecules within the film. In one study, the XRD pattern of as-deposited VTPP film indicated an amorphous structure. However, upon thermal annealing, the film transformed into a nanocrystalline state. researchgate.net

When VTPP is incorporated into mesoporous materials like SBA-15, XRD patterns reveal distinct reflections that confirm the presence of VTPP in a polycrystalline form. researchgate.net These reflections correspond to a tetragonal phase structure. researchgate.net The analysis of these patterns allows for the calculation of lattice parameters, Miller indices, and crystallite size, providing a detailed picture of the material's crystal structure. researchgate.net The crystallinity of VTPP films can be enhanced by increasing the annealing temperature, which also leads to an increase in the crystallite size. researchgate.net

The identification of crystalline phases is achieved by comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD). youtube.com A match in peak positions and relative intensities for at least three peaks is typically required for a confident phase identification. youtube.com

Table 1: XRD Data for VTPP Incorporated in SBA-15 Mesoporous Material researchgate.net

2θ (degrees)Phase Identification
8.80Polycrystalline VTPP
12.28Polycrystalline VTPP
20.56Polycrystalline VTPP
31.83Polycrystalline VTPP
44.54Polycrystalline VTPP

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanomaterial Structure and Surface Morphology

Electron microscopy techniques are indispensable for visualizing the structure and surface morphology of materials at the nanoscale.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of nanomaterials. For vanadium-containing nanoporous silica (B1680970) materials, TEM images can reveal the distribution and nature of the vanadium species within the silica matrix. researchgate.net In studies of VTPP nanomaterials, TEM can be used to observe the size, shape, and aggregation of nanoparticles, nanorods, or other nanostructures. researchgate.netmdpi.com In-situ TEM heating experiments have even allowed for the real-time observation of the growth of 2D V₂O₅ nanostructures from a precursor, providing insights into their formation mechanisms. nih.gov

Scanning Electron Microscopy (SEM) is used to study the three-dimensional morphology of a surface with nanometric resolution. tescan-analytics.com For VTPP thin films, SEM images can reveal the surface texture, showing features like grains, pores, and any surface defects. researchgate.netnih.gov For example, SEM has been used to observe the surface morphology of VTPP films annealed at different temperatures, showing how the surface structure evolves with heat treatment. researchgate.net The technique is also valuable for examining the surface of materials before and after modifications, such as the formation of porous nanotubes on a titanium surface. researchgate.net

Atomic Force Microscopy (AFM) for Thin Film Topography

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of thin films with high spatial resolution. oxinst.com It is particularly useful for quantifying surface roughness and observing nanoscale features. oxinst.comresearchgate.net

In the context of VTPP, AFM has been used to investigate the surface morphology of thin films prepared by thermal evaporation. researchgate.net These studies have revealed the formation of nanostructures on the film surface. researchgate.net The root mean square (RMS) roughness of the films can be determined from AFM images, providing a quantitative measure of the surface's texture. For instance, the RMS roughness of an annealed VTPP film at 573 K was found to be 14.87 nm. researchgate.net The annealing process can alter the film's microstructure, often leading to an increase in surface roughness. researchgate.net AFM can also be employed to study the effect of different deposition conditions or subsequent treatments on the film's topography. youtube.com

Table 2: Surface Roughness of VTPP Thin Films researchgate.net

Film ConditionAverage Roughness (nm)RMS Roughness (nm)
As-deposited5.129-
Annealed at 573 K-14.87

Elemental and Oxidation State Analysis

Understanding the elemental composition and, crucially, the oxidation state of the central vanadium atom in VTPP is vital for correlating its structure with its chemical and physical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. iaea.org For VTPP, XPS is employed to analyze the vanadium and other constituent elements.

The V 2p region of the XPS spectrum is of particular interest as it provides information about the oxidation state of vanadium. The binding energies of the V 2p₃/₂ and V 2p₁/₂ peaks are characteristic of the vanadium oxidation state. xpsfitting.com For instance, in vanadium oxides, distinct binding energies are observed for V⁵⁺, V⁴⁺, and V³⁺ states. xpsfitting.comnih.gov In studies of VTPP, XPS can confirm the presence of Vanadium(IV) in the vanadyl (VO²⁺) moiety. It has been noted that V₂O₅ can degrade to V(IV) compounds under X-ray irradiation, a factor to consider during analysis. xpsfitting.com The O 1s peak is also analyzed and can be used for energy calibration of the spectra. nih.gov

X-ray Absorption Spectroscopy (XAS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) for Vanadium Electronic States and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and coordination environment of a specific element in a material. The near-edge region of the X-ray absorption spectrum, known as NEXAFS (Near Edge X-ray Absorption Fine Structure) or XANES (X-ray Absorption Near Edge Structure), is particularly sensitive to the oxidation state and geometry of the absorbing atom. stanford.edudiamond.ac.uk

For VTPP, Vanadium K-edge XAS and NEXAFS studies provide detailed information about the electronic state and coordination of the vanadium center. aps.org The pre-edge features in the V K-edge spectrum are particularly informative. The intensity and position of these pre-edge peaks are related to the d-orbital occupancy and the local symmetry around the vanadium atom. researchgate.net For instance, the presence of a strong pre-edge peak in vanadyl porphyrins is a characteristic feature. rsc.org NEXAFS spectroscopy at the V L-edge and O K-edge can also be used to probe the electronic structure, with shifts in the edge position indicating changes in the vanadium valence state. researchgate.net This technique is element-specific because the absorption edges of different elements occur at different energies. stanford.edu

Mössbauer Spectroscopy for Local Coordination and Electronic State Changes in Catalysts

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. It provides detailed information about the local chemical environment, including oxidation state, coordination number, and site symmetry of the Mössbauer-active atom.

While Mössbauer spectroscopy is a powerful tool, its application to vanadium is not standard. The most common isotopes of vanadium, ⁵⁰V and ⁵¹V, are not suitable for conventional Mössbauer spectroscopy. The technique is typically applied to isotopes such as ⁵⁷Fe, ¹¹⁹Sn, and ¹⁵¹Eu. Therefore, direct Mössbauer spectroscopy studies on VTPP itself are not commonly performed. However, if VTPP were used in conjunction with a Mössbauer-active element, for example, in a catalytic system where iron is also present, Mössbauer spectroscopy could be used to study the iron species and any potential interactions with the VTPP complex.

Thermal Behavior Analysis

The thermal stability and decomposition of materials are critical parameters for their application in various fields. Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference as a function of temperature. This analysis provides valuable information about the physical and chemical changes that a substance undergoes when heated, such as phase transitions, melting, and decomposition.

Differential Thermal Analysis (DTA) of VTPP Powder

Studies on similar vanadyl porphyrin compounds, such as oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin, show that these complexes are generally stable up to temperatures around 330°C. nih.gov Beyond this point, the decomposition process begins.

The DTA curve for a related oxovanadium(IV)tetra(4-methoxyphenyl)porphyrin complex indicates that the decomposition of the porphyrin skeleton is characterized by a series of overlapping exothermic peaks in the temperature range of 450°C to 600°C. nih.gov This exothermic nature signifies that the decomposition process releases heat.

Further research on β-tetracyano and β-tetrabromo substituted vanadyl tetraphenylporphyrin complexes also demonstrates that the decomposition is an exothermic process that occurs in overlapping steps. acs.org The thermal decomposition of these vanadyl porphyrin complexes ultimately leads to the formation of vanadium pentoxide (V₂O₅) as the final residue. acs.org

Based on the analysis of these related compounds, the thermal decomposition of VTPP powder is expected to follow a similar pattern: initial stability followed by exothermic decomposition of the organic macrocycle at elevated temperatures, concluding with the formation of a stable vanadium oxide residue.

The following table summarizes the key thermal events observed in the DTA of a closely related vanadyl porphyrin complex, which can be considered indicative of the behavior of VTPP.

Temperature Range (°C)Event TypeDescription
> 330Decomposition OnsetInitial breakdown of the complex begins.
450 - 600Exothermic PeaksOverlapping peaks corresponding to the decomposition of the porphyrin skeleton. nih.gov

Table 1. Summary of Thermal Events in a Related Vanadyl Porphyrin Complex.

Computational and Theoretical Investigations of Vtpp

Quantum Chemical Approaches to VTPP Structure and Reactivity

Quantum chemical methods are essential for elucidating the fundamental aspects of VTPP's molecular and electronic structure, which govern its stability and chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of metalloporphyrins due to its balance of computational cost and accuracy. aps.orgnih.gov DFT calculations are used to determine the geometric parameters, electronic configurations, and stability of VTPP and its derivatives.

Studies on metalloporphyrins, including systems analogous to VTPP, show that DFT can accurately predict molecular structures. For instance, calculations on tetrabenzoporphyrin complexes reveal that the central metal ion influences the planarity and symmetry of the porphyrin macrocycle. nih.gov In VTPP, the vanadium (IV) ion is coordinated to the four nitrogen atoms of the porphyrin ring and is also bonded to an axial oxygen atom, resulting in a square pyramidal geometry. This non-planar structure is a key feature of VTPP. rsc.org

DFT calculations, often incorporating van der Waals corrections, are employed to study the interaction of VTPP with surfaces and other molecules. rsc.org For example, the adsorption of VTPP on an iron oxide surface was analyzed using DFT to understand the most favorable orientation and the nature of the molecule-substrate interaction. rsc.org The stability of such systems is influenced by a combination of covalent and non-covalent interactions. Furthermore, DFT+U, which adds a Hubbard U term to account for on-site electron correlation, is sometimes used for transition metals like vanadium to improve the description of its d-electrons. rsc.org

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding the reactivity and optical properties of VTPP. DFT calculations provide these values, which are essential for predicting the molecule's behavior in electron transfer processes and its potential use in applications like catalysis and photosensitization. rsc.org

Table 1: Representative DFT Functionals and Basis Sets Used in Porphyrin Studies

FunctionalBasis SetTypical Application
B3LYP6-31G*Geometry optimization and electronic structure of porphyrin analogues. rsc.org
PBE0def2-TZVPElectronic and molecular structure of tetrabenzoporphyrin complexes. nih.gov
vdW-DF-c09Plane wavesAdsorption and interaction of VTPP on surfaces. rsc.org

This table is illustrative and represents common choices in the literature for similar systems.

While DFT is a powerful tool for ground-state properties, the description of electronic excited states, especially in systems with strong electron correlation or near-degeneracies, often requires more advanced multireference methods. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by N-Electron Valence State Perturbation Theory (NEVPT2) to include dynamic electron correlation, provides a more accurate picture of the excited state manifold. nih.govamazonaws.com

For porphyrin derivatives, multireference character can be significant. amazonaws.com Although single-reference methods like DFT can approximate some properties, they may fail to describe the electronic structure correctly, especially in cases of multiple unpaired electrons or complex bond-breaking/forming processes. amazonaws.com NEVPT2-CASSCF calculations are crucial for obtaining meaningful results for the excited states of porphyrin-like molecules, sometimes even reordering the states predicted by CASSCF alone. nih.gov

These methods are particularly important for understanding the photophysics of VTPP, such as the nature of the Q and Soret bands in its absorption spectrum. The analysis of the wavefunctions from these calculations reveals the contributions of different electronic configurations to each excited state, for example, distinguishing between π→π* and metal-centered d-d transitions.

Modeling of Spectroscopic Properties

Computational modeling is indispensable for interpreting and predicting the complex spectroscopic signatures of VTPP.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the positions and intensities of absorption bands.

For porphyrins, TD-DFT calculations can reproduce the characteristic Soret (or B) band and the Q bands observed in experimental UV-Vis spectra. nih.govresearchgate.net The accuracy of TD-DFT simulations depends heavily on the choice of the exchange-correlation functional. nih.gov Functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used for porphyrin systems. nih.gov To achieve good agreement with experimental spectra for metalloporphyrins, it is often necessary to use a level of theory like TD-B3LYP/6-31G* or higher. rsc.org

The Gouterman four-orbital model, which explains the origin of the Soret and Q bands as transitions between the two highest occupied (HOMO, HOMO-1) and two lowest unoccupied (LUMO, LUMO+1) molecular orbitals, provides a framework for interpreting TD-DFT results for porphyrins. nih.gov These transitions are typically of π→π* character. rsc.org

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Bands for Porphyrin Systems

SystemBandExperimental λmax (nm)Calculated λmax (nm)Functional/Basis Set
ZnTPP analogueQ~550-650~550-650TD-B3LYP/6-31G
ZnTPP analogueSoret~420~420TD-B3LYP/6-31G

Data is generalized from findings on similar zinc tetraphenylporphyrin (B126558) systems as specific VTPP data was not available in the search results. The values demonstrate the typical accuracy of TD-DFT methods. rsc.org

X-ray absorption spectroscopy (XAS) at the L-edge of transition metals (2p → 3d transitions) is a powerful probe of the electronic structure, oxidation state, and local coordination environment of the metal center. rsc.org However, simulating these spectra is challenging due to the involvement of core electrons, strong electron correlation, and spin-orbit coupling effects.

Advanced computational methods are required for the accurate prediction of V L-edge spectra. One such approach is the Density Functional Theory/Restricted Open-shell Configuration Interaction with Singles (DFT/ROCIS) method. rsc.orgrsc.org This method has been shown to provide excellent agreement with experimental vanadium L-edge NEXAFS (Near Edge X-ray Absorption Fine Structure) spectra for various vanadium compounds. rsc.orgresearchgate.net The method is calibrated using different hybrid density functionals and basis sets, with combinations like B3LYP/def2-TZVP(-f) yielding good results. rsc.org

These calculations allow for a detailed interpretation of the spectral features in terms of spin multiplicities, magnetic sublevels, and individual 2p to 3d core-level excitations. rsc.org Such analysis is crucial for understanding the electronic structure of the vanadium center in VTPP and how it is influenced by its porphyrin ligand environment. While specific studies applying these methods to VTPP were not found, the success with other vanadium complexes demonstrates their applicability. rsc.orgrsc.org

Mechanistic Studies and Reaction Pathway Prediction

Computational methods are also employed to investigate the mechanisms of reactions involving VTPP, particularly in the context of catalysis. Vanadyl porphyrins have been explored as catalysts for various oxidation reactions, such as epoxidation and oxidative bromination. researchgate.net

DFT calculations can be used to model the entire catalytic cycle, identifying the structures of intermediates and transition states. This allows for the determination of reaction energy profiles and the elucidation of the rate-determining steps. For example, in oxidation reactions, computational studies can help understand the nature of the active oxidizing species and the pathway of oxygen atom transfer from an oxidant to a substrate via the vanadyl center. researchgate.net

Kinetic and mechanistic investigations, often combining experimental techniques like NMR and EPR spectroscopy with computational modeling, provide a comprehensive understanding of the reaction pathways. researchgate.netwildlife-biodiversity.com By analyzing the influence of factors like substituents on the porphyrin ring, computational studies can guide the rational design of more efficient and selective VTPP-based catalysts. researchgate.net For instance, the presence of electron-withdrawing groups on the phenyl rings can influence the catalytic activity. researchgate.net

Computational Analysis of Catalytic Mechanisms and Reaction Pathways

While detailed computational studies on the complete reaction pathways for VTPP are not extensively documented, research on its closely related derivatives provides significant insight into its catalytic mechanisms. The primary catalytic function of vanadyl porphyrins in oxidation reactions is understood to mimic the action of vanadium-dependent haloperoxidase (V-HPO) enzymes. nih.gov The generally accepted mechanism involves the in situ generation of a highly reactive oxido(peroxido)vanadium(V) species from the reaction of the V(IV) complex with an oxidant like hydrogen peroxide. nih.gov This high-valent species then acts as the primary oxygen transfer agent to the substrate. researchgate.net

Computational studies, primarily using DFT, have been instrumental in correlating the electronic structure of vanadyl porphyrins with their catalytic efficacy. Research on β-substituted VTPP derivatives, such as β-tetrabromo-VTPP and β-tetracyano-VTPP, demonstrates that introducing strong electron-withdrawing groups to the porphyrin ring significantly enhances catalytic activity. nih.govacs.org These substituents create a more electron-deficient porphyrin macrocycle, which increases the Lewis acidic nature of the central vanadium ion. nih.gov This enhanced Lewis acidity facilitates the formation of the active oxidant and promotes the catalytic cycle.

DFT optimization studies are routinely used to predict the geometry of these complexes, confirming that they often adopt nonplanar, saddle-shaped conformations. nih.govacs.org This structural distortion, influenced by bulky or electron-withdrawing substituents, is believed to play a role in their reactivity. nih.gov The catalytic performance of these derivatives in reactions like the epoxidation of styrene (B11656) and the oxidative bromination of phenols has been shown to be exceptionally high, with turnover frequencies (TOFs) reaching values that are among the highest reported for any porphyrin system in similar reactions. researchgate.netacs.org

Table 1: Catalytic Performance of VTPP Derivatives in the Oxidation of Styrene
CatalystReactionConversion (%)Selectivity for Epoxide (%)Turnover Frequency (TOF)Reference
Vanadyl β-tetrabromoporphyrinEpoxidationHighExcellent7600–9800 h⁻¹ researchgate.netnih.gov
Vanadyl β-tetracyano porphyrinEpoxidation98%-42.5 s⁻¹ nih.govacs.org

Intermolecular Interactions and Aggregation Behavior Modeling

The self-assembly and aggregation of VTPP molecules are governed by subtle intermolecular interactions, which can be effectively modeled using computational techniques. These interactions are crucial as they dictate the material's properties in the solid state and in thin films, influencing its electronic and optical characteristics.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. This method maps the electron distribution of a molecule within a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, allowing for a detailed analysis of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the proportion of the surface involved in different types of contacts (e.g., H···H, C-H···π, π-π stacking). While specific Hirshfeld analyses for VTPP are not detailed in the available literature, the technique is widely applied to similar porphyrin systems to understand their packing and the dominant van der Waals forces and hydrogen bonds at play.

Modeling studies indicate that the aggregation of VTPP is primarily driven by non-covalent forces. These include:

Van der Waals Interactions: These are the ubiquitous attractive or repulsive forces between molecules. In VTPP aggregates and thin films, van der Waals forces are significant in holding the molecules together.

π-π Stacking: The large, aromatic porphyrin macrocycle allows for significant π-π interactions between adjacent molecules. These interactions are a major driving force for the self-assembly of porphyrins into ordered structures. The non-planar nature of VTPP, with the vanadium-oxo group protruding from the porphyrin plane, influences the geometry of this stacking.

Catalytic Applications and Mechanistic Studies of Vtpp

Oxidation Catalysis by VTPP

Tetraphenylporphine vanadium oxide, a synthetic metalloporphyrin, functions as a robust catalyst in a variety of oxidation reactions. The catalytic prowess of VTPP and its derivatives is largely attributed to the ability of the vanadium center to cycle between different oxidation states, primarily V(IV) and V(V), facilitating the transfer of oxygen atoms to organic substrates.

VTPP complexes are effective catalysts for the epoxidation of alkenes, a crucial transformation in organic synthesis for producing valuable epoxide intermediates. These reactions often utilize environmentally benign oxidants like hydrogen peroxide. The catalytic system demonstrates high selectivity and efficiency under mild conditions.

Research on closely related, electron-deficient vanadyl porphyrins, such as 2,3,12,13-tetrabromo-5,10,15,20-tetraphenylporphyrinatooxidovanadium(IV) ([VIVOTPP(Br)4]) and its tetracyano analogue ([VIVOTPP(CN)4]), provides detailed insights into this process. These catalysts exhibit excellent conversion rates and selectivity for the corresponding epoxides. For instance, the tetracyano derivative shows remarkable activity in the epoxidation of several terminal alkenes, achieving high turnover frequencies (TOFs). acs.org The electron-withdrawing groups on the porphyrin ring enhance the Lewis acidic nature of the vanadium center, boosting its catalytic performance. researchgate.net The general catalytic utility of VTPP extends to the oxidation of various hydrocarbons. dntb.gov.ua

Table 1: Epoxidation of Various Alkenes Catalyzed by [VIVOTPP(CN)4] (Data based on a representative electron-deficient vanadyl porphyrin catalyst) acs.org

Alkene SubstrateProductConversion (%)Selectivity (%)TOF (h⁻¹)
CyclohexeneCyclohexene oxide98999800
Styrene (B11656)Styrene oxide95989500
1-Octene1,2-Epoxyoctane92979200
1-Hexene1,2-Epoxyhexane90969000

Reaction Conditions: Catalyst, alkene, H₂O₂, NaHCO₃ in a CH₃CN/H₂O mixture. TOF = Turnover Frequency.

The oxidation of alcohols to produce aldehydes and ketones is a fundamental reaction in organic chemistry. Vanadium complexes, including those supported on materials like silica (B1680970), have been shown to catalyze the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds with high selectivity. These catalytic systems can utilize peroxides as the oxidant under mild, environmentally friendly conditions. While specific studies focusing solely on VTPP for alcohol oxidation are less common, the established reactivity of related polymer-grafted and silica-supported vanadyl catalysts suggests the potential of VTPP in this application. The reaction mechanism typically involves the interaction of the alcohol with a high-valent vanadium-oxo species, followed by hydrogen abstraction and subsequent release of the aldehyde or ketone product.

A key aspect of VTPP's catalytic function is its interaction with oxygen sources and its ability to undergo reversible redox changes. The catalytic cycle in oxidation reactions generally involves the oxidation of the vanadium(IV) center to a vanadium(V) species by an oxidant (e.g., H₂O₂). This high-valent intermediate, often a VV=O or VV-OOH species, is a powerful oxidizing agent that transfers an oxygen atom to the substrate, such as an alkene or alcohol. acs.org

Upon transferring the oxygen atom, the vanadium center is reduced back to its V(IV) state, completing the catalytic cycle and allowing the catalyst to be regenerated. This V(IV)/V(V) redox couple is central to the catalytic mechanism. acs.org Furthermore, studies on redox-active metalloporphyrins show they can undergo redox reactions with superoxide (B77818) (O₂⁻), an activated form of molecular oxygen, highlighting a potential pathway for oxygen activation. The electrochemical properties of VTPP and its derivatives confirm the accessibility of these different oxidation states, which is fundamental to its role in redox catalysis. acs.org

Polymerization Catalysis

A comprehensive review of scientific literature indicates a lack of significant research demonstrating the use of Tetraphenylporphine vanadium oxide (VTPP) as an initiator or control agent for polymerization processes. While other metalloporphyrins (e.g., cobalt-based) and other vanadium complexes have been explored in the context of polymerization, this application is not a documented area of research for VTPP itself. Studies involving VTPP in a polymer context have primarily used it as a template molecule for creating molecularly imprinted polymers for selective adsorption, rather than as a catalyst for the polymerization reaction.

Consistent with the findings in the previous section, there is no available research detailing the mechanistic pathways of polymerization catalyzed by VTPP, as this is not an established application for this specific compound. Therefore, mechanistic insights into initiation, propagation, and termination steps involving VTPP cannot be provided.

Insufficient Data Available for Specific Catalytic Applications of Tetraphenylporphine Vanadium Oxide

A comprehensive review of available scientific literature reveals a significant lack of specific research data on the electrocatalytic applications of Tetraphenylporphine vanadium oxide (VTPP) for carbon dioxide reduction (CO2RR), hydrogen evolution (HER), and oxygen evolution/reduction reactions (OER/ORR). While the broader field of metalloporphyrin catalysis is well-documented, specific findings related to VTPP in these contexts are not sufficiently detailed to construct a thorough and scientifically accurate article based on the requested outline.

Existing research on metalloporphyrins for CO2RR, HER, and OER/ORR predominantly focuses on complexes containing other metal centers, such as iron, cobalt, and copper. These studies provide in-depth analysis of product selectivity, reaction mechanisms, and comparative performance, but analogous data for vanadium-centered tetraphenylporphyrin (B126558) is not present in the available literature.

Similarly, while the role of catalyst supports in enhancing stability and activity is a known principle in catalysis, specific studies detailing these effects for VTPP in the context of the requested electrocatalytic transformations are limited. The available information on supported VTPP often pertains to its synthesis, characterization for photoelectrochemical applications, or its use as a stable spin probe for studying support surfaces, rather than its performance in CO2RR or water splitting reactions.

Therefore, due to the absence of specific, detailed research findings on Tetraphenylporphine vanadium oxide for the outlined catalytic applications, it is not possible to generate the requested article while adhering to the required standards of scientific accuracy and depth.

Electrochemical and Photoelectrochemical Properties of Vtpp

Redox Chemistry of the Vanadium Center in VTPP

The electrochemical behavior of VTPP is primarily dominated by the redox reactions of the porphyrin macrocycle rather than the central vanadium ion. Electron paramagnetic resonance (EPR) studies confirm that the vanadium metal in VTPP exists in the +4 oxidation state (VIV) with one unpaired electron. nih.gov During cyclic voltammetry experiments, the vanadium metal center typically does not undergo any redox changes. rsc.org The observed oxidation and reduction processes correspond to the removal or addition of electrons to the π-system of the porphyrin ring. rsc.org

Specifically, electrochemical studies on substituted VTPP derivatives, such as vanadyl β-tetrabromoporphyrin, show two reversible oxidation peaks and two reversible reduction peaks. The first oxidation corresponds to the formation of a porphyrin cation radical (π-cation radical), and the second oxidation generates a porphyrin dication. rsc.org Similarly, the reduction processes lead to the formation of a porphyrin anion radical and a dianion, respectively. rsc.org This porphyrin-centered redox activity is a key feature of VTPP's electrochemical profile.

Electron Transfer Processes in VTPP Systems

Electron transfer in VTPP systems is fundamentally linked to the redox events of the porphyrin macrocycle. The process involves the stepwise formation of a mono-cation radical and then a di-cation upon oxidation. asianpubs.org The efficiency and potential at which these electron transfers occur can be significantly influenced by substituents on the tetraphenylporphyrin (B126558) framework.

The introduction of electron-withdrawing groups, such as bromo (–Br) or cyano (–CN) groups, at the β-positions of the porphyrin ring makes the complex more electron-deficient. nih.gov This is reflected in the cyclic voltammetry data, where the oxidation and reduction potentials are shifted. For example, replacing β-bromo groups with more strongly electron-withdrawing cyano groups results in an anodic shift of both oxidation and reduction potentials, making the molecule harder to oxidize but easier to reduce. nih.gov

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial parameter for electron transfer. This gap can be estimated from electrochemical data. For vanadyl β-tetrabromoporphyrin, the HOMO-LUMO energy gap was determined to be 2.12 V. rsc.org The non-planar, distorted structure of some substituted VTPP derivatives also plays a role in modifying their electron transfer properties compared to the parent VOTPP. rsc.org

Below is an interactive table summarizing the electrochemical redox potentials for substituted VTPP derivatives in a CH2Cl2 solution.

CompoundFirst Oxidation (V)Second Oxidation (V)First Reduction (V)Second Reduction (V)
[VIVOTPP(Br)4]1.271.45-0.84-1.07
[VIVOTPP(CN)4]1.461.84-0.22-0.64

Data sourced from a study using Ag/AgCl as the reference electrode and TBAPF6 as the supporting electrolyte. nih.gov

Photoelectrochemical Performance and Applications

VTPP and its derivatives exhibit significant photoelectrochemical activity, making them promising materials for applications in catalysis and energy conversion. nih.gov Upon illumination, these materials can generate electron-hole pairs, which drive various chemical reactions.

The photoelectrocatalytic performance of VTPP can be significantly enhanced by supporting it on high-surface-area materials like mesoporous silica (B1680970) (SBA-15) or silicon dioxide (SiO2). nih.gov When VTPP is anchored onto these supports, the resulting materials (e.g., VTPP@SBA) show an appreciable photoelectrocatalytic response under illumination. nih.gov This enhancement is attributed to improved electrical conductivity and increased current densities associated with redox processes, which facilitates better charge transfer. nih.govresearchgate.net

A practical application of this technology is the degradation of organic pollutants. For instance, VTPP supported on SBA-15 has been successfully used as a photoelectrocatalyst for the degradation of methyl red, a common organic dye. peeref.com Studies have shown that vanadyl porphyrins extracted from oil and supported on SBA-15 can achieve almost complete degradation of methyl red within three hours. peeref.com Notably, these naturally derived porphyrins demonstrated a 25% higher kinetic constant for the degradation reaction compared to their synthetic counterparts, highlighting their potential for environmental remediation. peeref.com

The intrinsic photoresponse of VTPP materials positions them as candidates for use in photoelectrochemical systems aimed at energy conversion. nih.gov The ability to generate a current upon illumination is the fundamental principle behind devices like solar cells. Research has demonstrated that V-porphyrin-derived materials possess good potential for photoelectrochemical applications, representing a novel area of exploration for these compounds. nih.govresearchgate.net While specific high-efficiency energy conversion devices are still under development, the foundational studies confirm their promise. Vanadyl porphyrins exhibit interesting electrical properties that are of interest for their use as catalysts in electrochemical reactions. nih.gov

Semiconducting Characteristics of VTPP Materials

VTPP materials inherently possess semiconducting properties. Studies based on Mott-Schottky analysis have consistently shown that VTPP and its supported variants exhibit n-type semiconductivity. nih.govresearchgate.net This characteristic indicates that electrons are the majority charge carriers in these materials.

The electrical properties can be further tuned by material processing. For example, impedance measurements have confirmed that supporting VTPP on silica enhances the electrical conductivity of the material. nih.govresearchgate.net Research on thin films of VTPP, prepared by methods like thermal evaporation, further corroborates its semiconducting nature. researchgate.netresearchgate.net The study of these thin films is crucial for integrating VTPP into electronic devices. The semiconductive properties are retained even when VTPP molecules are arranged in ordered layers on substrates, suggesting their suitability for applications in organic electronics. rsc.org

Coordination Chemistry and Ligand Field Effects in Vtpp

Ligand Exchange Reactions and Axial Ligation Phenomena

The coordination chemistry of vanadyl tetraphenylporphyrin (B126558) (VTPP) is dominated by the strong V=O bond, which leaves the sixth coordination site, trans to the oxo ligand, available for reversible binding of a neutral donor ligand. This axial ligation is a critical aspect of VTPP's reactivity and its application in various fields.

The thermodynamics and kinetics of axial ligand binding to metalloporphyrins, including VTPP, have been a subject of extensive study. The affinity of VTPP for an axial ligand is influenced by several factors, including the nature of the ligand, the solvent, and the electronic properties of the porphyrin macrocycle itself. For instance, the presence of electron-withdrawing groups on the porphyrin ring can enhance the Lewis acidity of the vanadium center, thereby increasing the binding affinity for axial ligands. acs.org

A study on sterically crowded and nonplanar vanadyl porphyrins demonstrated that the introduction of bulky and electron-withdrawing nitro groups at the meso positions significantly enhances the affinity for axial ligands such as pyridine, THF, and methanol (B129727). acs.org This is attributed to the distorted porphyrin macrocycle, which makes the vanadium center more accessible for coordination.

The synthesis of axially ligated VTPP complexes has been reported, for example, with salicylate (B1505791) derivatives. nih.gov In these complexes, the salicylate coordinates to the vanadium center through an oxygen atom, occupying the axial position. nih.gov The stability and properties of these axially ligated complexes are of interest for their potential biological activities. nih.gov

The dynamics of axial ligand exchange are also a key feature. While specific kinetic studies on VTPP are not as prevalent as for other metalloporphyrins like iron porphyrins, the general principles apply. rsc.orgnih.gov The exchange process typically involves a dissociative or an associative mechanism, depending on the nature of the entering and leaving ligands and the steric environment around the metal center. For VTPP, the strong trans effect of the oxo ligand would likely favor a dissociative pathway for the substitution of the sixth ligand.

The study of axial ligation is not limited to solution-phase chemistry. The binding of axial ligands to surface-supported metalloporphyrins has been investigated using techniques like scanning tunneling microscopy (STM). nsf.gov These studies provide insights into how the solid support and intermolecular interactions at the interface can influence the thermodynamics and cooperativity of axial ligand binding. nsf.gov

Influence of Peripheral Substituents on VTPP Electronic and Structural Properties

The electronic and structural properties of the VTPP macrocycle can be finely tuned by introducing various substituents at the peripheral positions of the phenyl rings or the β-pyrrolic positions. These modifications can lead to significant changes in the molecule's conformation, redox potentials, and spectroscopic characteristics.

Electron-withdrawing substituents, such as bromo or cyano groups, at the β-pyrrolic positions have a profound effect on the properties of VTPP. For example, the introduction of four bromine atoms to create [VIVOTPP(Br)4] results in a nonplanar, saddle-shaped conformation. acs.orgresearchgate.net This distortion from planarity is a consequence of the steric hindrance between the bulky bromine atoms. DFT optimization studies have quantified this distortion, showing significant out-of-plane displacements of the porphyrin ring atoms. acs.org Similarly, the tetracyano derivative, [VIVOTPP(CN)4], also exhibits a nonplanar saddle shape, although the distortion is less pronounced compared to the tetrabromo analogue due to the smaller size of the cyano groups. acs.org

These structural changes are accompanied by alterations in the electronic properties. The UV-vis spectra of these substituted VTPPs show shifts in the Soret and Q bands compared to the unsubstituted VTPP. For instance, in [VIVOTPP(Br)4], the Soret band appears at 435 nm, and the Q bands are observed at 560 nm and 604 nm. acs.orgnih.gov Upon replacing the bromo groups with more electron-withdrawing cyano groups in [VIVOTPP(CN)4], the Soret band shifts to 442 nm. nih.gov

The electrochemical properties are also sensitive to peripheral substitution. Generally, electron-donating substituents make the porphyrin easier to oxidize and harder to reduce, while electron-withdrawing groups have the opposite effect. acs.org This trend is consistent with Hammett linear free energy relationships, where the half-wave potentials for oxidation and reduction correlate with the Hammett substitution constants of the peripheral groups. acs.org The increased Lewis acidity of the vanadium center in electron-deficient porphyrins also enhances their catalytic activity. acs.orgnih.gov

CompoundPeripheral SubstituentConformationKey Spectroscopic Features (UV-vis in CH₂Cl₂)V=O Bond Length (Å) (DFT)Ref.
VTPP NonePlanarSoret: ~423 nm, Q-bands: ~528, 565 nm- frontierspecialtychemicals.com
[VIVOTPP(Br)4] 4 x Br at β-positionsNonplanar, SaddleSoret: 435 nm, Q-bands: 560, 604 nm1.593 acs.orgresearchgate.net
[VIVOTPP(CN)4] 4 x CN at β-positionsNonplanar, SaddleSoret: 442 nm1.591 acs.org

Formation of Coordination Frameworks and Organic/Inorganic Hybrid Materials with Vanadium Oxide

Vanadyl tetraphenylporphyrin and its derivatives are excellent building blocks for the construction of coordination frameworks and organic/inorganic hybrid materials. These materials combine the properties of the porphyrin unit (e.g., light-harvesting, catalytic activity) with the structural versatility and stability of coordination networks or inorganic matrices.

Porphyrin-based metal-organic frameworks (MOFs) are a class of materials where porphyrin units act as the organic linkers, connected by metal nodes. nih.govrsc.orgresearchgate.net VTPP derivatives, particularly those functionalized with coordinating groups like carboxylates, can be used to synthesize such MOFs. For example, vanadium(IV)-porphyrin has been incorporated into zirconium-based MOFs. acs.org These materials exhibit high stability and have been explored for applications in catalysis, such as the synergistic bimetallic activation of inert C(sp³)–H bonds. acs.org In these systems, the vanadium-porphyrin unit can stabilize reactive intermediates, while the metal nodes of the MOF can pre-activate the substrate. acs.org

Another approach to creating hybrid materials is the encapsulation or supporting of VTPP on porous inorganic materials like silica (B1680970). nih.gov VTPP has been successfully anchored within the mesopores of SBA-15, a type of mesoporous silica. nih.gov Characterization of these materials shows that the VTPP molecules are incorporated without significant changes to their molecular structure. nih.gov These hybrid materials have been investigated for their photoelectrochemical properties, which are of interest for applications in sensing and catalysis. nih.gov

The self-assembly of VTPP can also lead to the formation of ordered structures that can be considered as a form of coordination framework. The interaction between the vanadyl groups of adjacent VTPP molecules can lead to the formation of one-dimensional chains or other supramolecular assemblies.

Surface Interactions and Transmetalation Processes of VTPP

The electronic properties of VTPP are also modulated by its interaction with the surface. X-ray absorption spectroscopy studies have revealed the electronic transitions and the orientation of the molecule on the surface. rsc.org The interaction with a surface can influence the redox properties of the porphyrin, which is relevant for its catalytic applications. The redox behavior of metalloporphyrins at solid-liquid interfaces has been studied, and it is known that the axial ligands can play a significant role in these processes. beilstein-journals.org

Transmetalation, the exchange of the central metal ion in a porphyrin, is a potential pathway for the degradation or modification of VTPP. Vanadyl porphyrins are known to be very stable and generally resist demetalation under mild conditions. nih.gov This high stability is one of the reasons for their persistence in crude oils. frontierspecialtychemicals.com However, under harsh conditions, such as in strong acids, demetalation can occur. The reverse process, the insertion of vanadium into a free-base porphyrin, is a standard method for the synthesis of VTPP. The transmetalation of VTPP with other metal ions would likely require forcing conditions due to the high stability of the V=O unit within the porphyrin core.

Materials Science Applications of Vtpp Based Systems

VTPP in Thin Film Fabrication and Functional Device Integration

The fabrication of VTPP into thin films is a critical step for its integration into functional devices. These films can be created using various deposition techniques, with thermal evaporation being a common method. This process involves heating VTPP in a vacuum, causing it to sublime and then deposit as a thin, uniform layer onto a substrate.

Research has shown that VTPP thin films prepared by thermal evaporation on quartz substrates exhibit a nanostructured morphology. researchgate.net X-ray diffraction (XRD) analysis of these films reveals their polycrystalline nature. researchgate.net The optical properties of these films are characterized by distinct absorption bands, including the Soret and Q-bands, which are typical for porphyrin-based materials. researchgate.net

The functional applications of VTPP thin films are an active area of research. Their potential use in sensor technology is particularly noteworthy. For instance, thin films of VTPP have been investigated for their ability to detect methane (B114726) gas. researchgate.net The sensing mechanism is based on the change in the material's electrical or optical properties upon interaction with gas molecules. The integration of VTPP thin films into sensor devices often involves depositing them onto interdigitated electrodes or other transducer platforms.

The ordered assembly of VTPP molecules on a substrate is crucial for the development of advanced functional devices. Studies have demonstrated that VTPP can form a square and ordered superstructure on an ultrathin iron oxide surface, with the porphyrin molecules lying flat relative to the substrate. acs.orgacs.org This level of control over molecular arrangement is a significant step toward the construction of molecular-scale electronic devices. acs.org

VTPP Thin Film Properties and Applications
Fabrication Technique Thermal Evaporation researchgate.net
Substrate Examples Quartz, researchgate.net Iron Oxide acs.orgacs.org
Film Morphology Nanostructured, Polycrystalline researchgate.net
Characterization Methods Atomic Force Microscopy (AFM), X-Ray Diffraction (XRD), UV-Visible Spectroscopy researchgate.net
Potential Applications Gas Sensing (e.g., Methane), researchgate.net Organic Electronics acs.org

Development of VTPP-Containing Nanocomposites for Diverse Applications

The incorporation of VTPP into nanocomposite materials opens up a wide range of possibilities for creating functional materials with enhanced properties. Nanocomposites are materials in which one or more phases have dimensions in the nanometer range. By combining VTPP with other materials, such as polymers or inorganic nanoparticles, it is possible to create hybrid materials that leverage the properties of each component.

One area of exploration is the encapsulation or support of VTPP on mesoporous materials like SBA-15 silica (B1680970). researchgate.net The resulting VTPP@SBA-15 materials have been characterized for their photoelectrochemical properties, suggesting potential applications in areas such as catalysis and solar energy conversion. researchgate.net The characterization of these nanocomposites confirms the successful incorporation of the VTPP molecule within the mesoporous structure. researchgate.net

While direct research into VTPP-containing polymer nanocomposites is emerging, the broader field of porphyrin-based nanocomposites provides a strong indication of their potential. For example, nanocomposites of polymers with carbon nanotubes (CNTs) or graphene have been extensively studied for their enhanced mechanical, electrical, and thermal properties. numberanalytics.comresearchgate.netresearchgate.net The functionalization of CNTs with metalloporphyrins has been shown to create hybrid materials with sensing capabilities for chemical vapors. nih.gov Given the known properties of VTPP, its integration into such carbon-based nanocomposites could lead to new materials for applications in electronics, sensing, and catalysis.

The synthesis of vanadium oxide nanoparticles and nanofibers is another related area of interest. acs.orgarxiv.orgopuskinetic.com These nanostructures have been investigated for a variety of applications, including as cathode materials in batteries and as components in gas sensors. The ability to control the morphology and composition of these vanadium-based nanomaterials provides a platform for designing advanced functional materials.

VTPP-Containing and Related Nanocomposite Systems
Host/Matrix Material Potential Applications
Mesoporous Silica (SBA-15)Photoelectrochemistry, Catalysis researchgate.net
Carbon Nanotubes (CNTs)Chemical Sensing, Electronics numberanalytics.comresearchgate.netnih.gov
GrapheneElectronics, Reinforced Polymers rsc.orgnih.gov
PolymersBiomedical Applications, Advanced Materials numberanalytics.com

VTPP in Hybrid Nanoelectronics and Device Architectures

The unique electronic and magnetic properties of VTPP make it a compelling candidate for use in hybrid nanoelectronics and novel device architectures. Hybrid nanoelectronics seeks to combine the advantages of both organic and inorganic materials to create devices with new functionalities.

A critical step in the development of molecular-scale electronics is the ability to create ordered assemblies of molecules on a surface. Research has shown that non-planar VTPP molecules can form a highly ordered, square superstructure on an ultrathin iron oxide layer. acs.orgacs.org This ordered arrangement is essential for the fabrication of molecular devices where the properties are dependent on the precise organization of the molecular components. acs.org Such hybrid interfaces are being explored for applications in photovoltaics, energy harvesting, and sensing. acs.orgacs.org

The magnetic properties of the vanadyl center in VTPP also open up possibilities in the realm of quantum information processing. Vanadium(IV) complexes, like VTPP, are considered promising candidates for molecular quantum bits (qubits) due to their long coherence times. The porphyrin macrocycle can act as a scaffold to connect multiple vanadyl centers, allowing for the investigation of quantum interactions between them. The ability to tune these interactions through chemical design is a key area of research for the development of molecular-based quantum computing architectures.

While the field is still in its early stages, the potential for VTPP in nanoelectronic devices is significant. The ability to synthesize and manipulate VTPP at the molecular level, combined with its unique electronic and magnetic properties, makes it a versatile building block for the next generation of electronic devices.

VTPP in Nanoelectronics Research
Research Area Key Findings and Potential Impact
Molecular Assembly Formation of ordered superstructures on iron oxide surfaces, enabling the construction of molecular devices. acs.orgacs.org
Hybrid Interfaces Potential applications in photovoltaics, energy harvesting, and sensing. acs.orgacs.org
Quantum Information VTPP as a potential molecular qubit due to long coherence times of the vanadyl center.
Molecular Scaffolding Porphyrin structure allows for the connection of multiple quantum units.

Role of VTPP in Petroleomics Research and Analysis of Vanadium Content in Heavy Oils

In the field of petroleomics, which focuses on the detailed chemical characterization of petroleum, VTPP and other vanadyl porphyrins play a crucial role. These molecules are naturally occurring components of crude oil and serve as important biomarkers, providing valuable information about the origin, maturity, and depositional environment of the petroleum. acs.org

Vanadium is one of the most abundant metals found in heavy crude oil, with concentrations that can reach up to 1200 ppm. A significant portion of this vanadium is complexed within porphyrin structures, such as VTPP. The presence and distribution of these vanadyl porphyrins can be used to correlate crude oils with their source rocks. For example, the ratio of different types of porphyrins, such as etioporphyrins (ETIO) and deoxophylloerythroetioporphyrins (DPEP), can provide insights into the geological history of the oil.

The analysis of vanadium content and the characterization of vanadyl porphyrins in heavy oils are critical for the petroleum industry. High vanadium content can cause significant problems during the refining process, as it can deactivate the catalysts used in cracking and other upgrading processes. Therefore, accurate methods for quantifying and characterizing these compounds are essential.

Several advanced analytical techniques are employed for the study of VTPP and other vanadyl porphyrins in petroleum. High-resolution mass spectrometry, particularly Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), is a powerful tool for identifying the vast number of different porphyrin structures present in crude oil. researchgate.netacs.org This technique allows for the unambiguous assignment of elemental compositions to thousands of individual compounds. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable method, as it is highly specific for detecting and characterizing paramagnetic species like the vanadyl ion (VO²⁺) in VTPP. acs.org High-resolution EPR techniques can even provide detailed information about the ligand structure of the porphyrin. acs.org

Vanadium Content in Crude Oil and Petroleum Products
Source/Product Vanadium Content (ppm)
Crude Oil (Morocco)0.6
Crude Oil (Kuwait)22.5
Crude Oil (Syria)15.0
Crude Oil (West Texas)7.9
Crude Oil (East Texas)1.2
Crude Oil (Various)31.25 - 223.75 arxiv.org
Fuel Oil210 arxiv.org
Kerosene166.25 arxiv.org
Gasoline285 - 287.5 arxiv.org
Lubricating Engine Oil157.5 - 251.25 arxiv.org
Turbine Oil186.25 - 202.5 arxiv.org
Petroleum Coke350 - 2500
Heavy Fuel Oilup to 5000

Biological Interactions and Biomimetic Research in Vitro Studies

Mechanisms of Cytotoxicity in Cellular Models (In Vitro)

In vitro research has demonstrated that Tetraphenylporphine vanadium oxide (VTPP) possesses significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanisms identified involve the induction of programmed cell death, or apoptosis, through complex cellular signaling pathways.

Induction of Apoptosis via Caspase Pathways (In Vitro)

Studies investigating the cytotoxic mechanisms of VTPP have revealed its ability to induce apoptosis by activating caspase pathways. Caspases are a family of protease enzymes that play an essential role in initiating and executing programmed cell death. The activation of these pathways by VTPP suggests a controlled, intracellular mechanism for its cytotoxic effects in cancer cell models. Research indicates that VTPP complexes can exhibit greater cytotoxicity compared to other vanadyl complexes.

Reactive Oxygen Species (ROS) Generation by VTPP (In Vitro)

The induction of apoptosis by VTPP is closely linked to the generation of Reactive Oxygen Species (ROS). ROS are chemically reactive molecules containing oxygen, which, at high levels, can cause significant damage to cell structures, leading to oxidative stress and triggering apoptosis. researchgate.net The mechanism of cell death induced by VTPP involves the production of ROS, which in turn activates the caspase pathways.

It is important to note that in vitro measurement of ROS can be subject to methodological artifacts. Studies on other vanadium compounds, such as vanadyl sulphate (VOSO₄), have shown that they can directly interact with and oxidize the fluorescent dyes (like DCFH-DA and DHR 123) commonly used to detect ROS. nih.govmdpi.com This interaction occurs in a cell-free environment, meaning that some of the detected signal may not originate from cellular ROS production. nih.gov Specifically, vanadium (IV) compounds like VOSO₄, which shares the same oxidation state as the vanadium in VTPP, were found to stimulate the oxidation of these dyes more potently than vanadium (V) compounds. mdpi.comresearchgate.net

Mechanism Component Observation in In Vitro Models
Cytotoxicity VTPP shows significant cytotoxic effects against various human cancer cell lines.
Apoptosis Induction Activates caspase pathways, leading to programmed cell death.
ROS Generation The cytotoxic mechanism involves the generation of Reactive Oxygen Species (ROS).

Antimicrobial Activity Studies (In Vitro)

Beyond its anticancer potential, VTPP has been assessed for its antimicrobial properties against a range of pathogenic microorganisms.

Efficacy Against Bacterial Isolates (In Vitro)

Research has highlighted the effectiveness of VTPP against clinical isolates of bacteria. These findings suggest its potential as an antimicrobial agent, particularly in contexts where resistance to conventional antibiotics is a concern. The activity of metalloporphyrins against bacteria is often associated with mechanisms like ROS generation, which can damage bacterial cell walls and internal components. nih.gov

Efficacy Against Fungal Pathogens (In Vitro)

Similar to its antibacterial action, VTPP has demonstrated efficacy against fungal pathogens in in vitro studies. This broad-spectrum activity underscores its potential utility in addressing infections caused by various types of microorganisms.

Pathogen Type In Vitro Efficacy of VTPP
Bacterial Isolates Effective against clinical isolates.
Fungal Pathogens Effective against clinical isolates.

VTPP as a Model for Metal Interactions in Biological Systems (In Vitro)

Transition metal complexes like VTPP serve as valuable tools for biomimetic research, providing insights into the function of metal ions in complex biological systems. yale.edu VTPP, as a stable metalloporphyrin, is used as a model to understand the reactivity of active sites in metalloproteins. yale.edu

Studying these processes in simplified, synthetic models like VTPP allows researchers to investigate fundamental mechanisms, such as proton-coupled electron transfer (PCET), in a controlled environment. yale.edu These model systems are often studied in aprotic organic solvents, which makes it easier to identify the specific chemical reactions without the overwhelming influence of water, which is ubiquitous in biological systems. yale.edu This approach helps to build a fundamental understanding of biochemical reactivity that can be applied to more complex enzymes and proteins. yale.edu

Impact of Axial Ligation on VTPP Biological Activities (In Vitro)

The biological activities of vanadyl tetraphenylporphyrin (B126558) (VTPP) can be significantly modulated by the addition of ligands to the axial position of the central vanadium ion. This modification to a six-coordinate geometry, from the typical five-coordinate square-pyramidal structure, alters the electronic and steric properties of the molecule, thereby influencing its interactions with biological targets. Research into these axially ligated complexes has demonstrated enhanced efficacy in specific in vitro bioactivities, particularly in anticancer applications.

In one study, oxovanadium(IV) meso-tetra(p-methoxyphenyl)porphyrin, a derivative of VTPP, was complexed with salicylate (B1505791) and 5-sulfosalicylic acid as axial ligands. nih.gov The resulting compounds were evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The findings indicated that axial ligation markedly enhanced the anticancer potential compared to the unligated vanadyl porphyrin. nih.gov

The complex featuring a 5-sulfosalicylic acid axial ligand, [VO(TMP)(SSA)], exhibited the most significant activity, showing a 75% growth inhibition against the glioblastoma T98G cell line and a 55% inhibition against the prostate cancer PC-3 cell line. In contrast, the parent compound, VO(TMP), and the free porphyrin ligand (TMP) displayed only moderate growth inhibition, ranging from 13% to 45% across the tested cell lines. nih.gov This suggests that the presence of the axial ligand, particularly one with a sulfonate group, is crucial for the enhanced cytotoxic effect. The study proposed an octahedral geometry for these synthesized complexes. nih.gov

While the precise mechanism is a subject of ongoing research, these results underscore the potential of tuning the biological properties of VTPP through axial ligand substitution. The enhanced activity of these six-coordinate vanadyl porphyrins may be linked to altered redox potentials or improved binding affinity to biological targets. nih.gov

Table 1: In Vitro Cytotoxic Activity of Axially Ligated VO(TMP) Complexes | Compound | Axial Ligand | Cancer Cell Line | Growth Inhibition (%) | | :--- | :--- | :--- | :--- | | TMP | None (Free Base Porphyrin) | Various | 13 - 45 | | VO(TMP) | None (Vanadyl Porphyrin) | Various | 13 - 45 | | (SA)VO(TMP) | Salicylic Acid | Various | 13 - 45 | | [VO(TMP)(SSA)] | 5-Sulfosalicylic Acid | Glioblastoma (T98G) | 75 | | [VO(TMP)(SSA)] | Prostate (PC-3) | 55 | Data sourced from a study on the bioactivity of oxovanadium(IV)tetra(4-methoxyphenyl)porphyrinsalicylates. nih.gov

Role in Metallobioremediation (e.g., Bacterial Transformation of Geoporphyrins)

Tetraphenylporphine vanadium oxide and related vanadyl porphyrins serve as important synthetic analogues for studying the bioremediation of geoporphyrins. Geoporphyrins, also known as petroporphyrins, are complex mixtures of metalloporphyrins, predominantly nickel(II) and vanadyl complexes, found in crude oil, oil shales, and other organic-rich sediments. acs.org Their persistence in the environment poses challenges, and understanding their natural degradation pathways is key to developing bioremediation strategies.

In vitro studies have demonstrated that certain bacteria can transform and degrade these highly stable metalloporphyrins. Research focused on organic-rich shale rock from the Fore-Sudetic Monocline in Poland investigated the bacterial transformation of both naturally occurring and synthetic nickel and vanadyl porphyrins. acs.orgresearchgate.net A bacterial strain isolated from the shale, identified as a Pseudomonas species (strain LM27), was shown to effectively transform these compounds in laboratory settings. acs.orgresearchgate.net

The study hypothesized that the biological transformation process involves two primary mechanisms: the cleavage or degradation of the peripheral substituents on the porphyrin ring and the cleavage or degradation of the core tetrapyrrole macrocycle itself. acs.org The experimental results supported this hypothesis, revealing several key transformation processes when the bacteria were cultured with synthetic vanadyl porphyrins.

Key Findings from Bacterial Transformation Studies:

Degradation of Substituents: The bacteria were capable of cleaving aliphatic and aromatic groups from the porphyrin structure. acs.orgresearchgate.net

Ring Degradation: Evidence pointed to the breakdown of the stable tetrapyrrole ring, a significant finding given the ring's aromaticity and stability. acs.orgresearchgate.net

Formation of Intermediates: The degradation process led to the formation of organic compounds containing one, two, or three pyrrole (B145914) rings, indicating a stepwise breakdown of the macrocycle. acs.orgresearchgate.net

These findings are crucial for the field of metallobioremediation, as they confirm that microbial processes can alter the composition of geoporphyrins in sedimentary rocks and mobilize the associated heavy metals. researchgate.net This opens up possibilities for using specific bacterial strains to treat environments contaminated with petroporphyrins.

Table 2: Summary of Bacterial Transformation of Vanadyl Geoporphyrins by Pseudomonas sp. LM27

Process Description Outcome
Substituent Cleavage Cleavage and/or degradation of aliphatic and aromatic substituents from the porphyrin periphery. Formation of porphyrins with fewer substituents and detection of substituent-derived organic compounds.
Ring Degradation Cleavage and/or degradation of the central tetrapyrrole macrocycle. Formation of organic compounds containing 1, 2, or 3 pyrrole rings.
Metal Mobilization Release and re-complexation of the central vanadium ion. Formation of new vanadium-containing organic compounds and changes in total vanadium content in the rock matrix.

This table summarizes findings from studies on the postdiagenetic bacterial transformation of sedimentary porphyrins. acs.orgresearchgate.net

Environmental Applications of Vtpp

Degradation of Organic Pollutants

VTPP is an effective catalyst for breaking down persistent organic pollutants, which are a major concern in wastewater treatment. It functions through advanced oxidation processes (AOPs) that generate highly reactive species to decompose complex organic molecules into simpler, less harmful substances. uniba.skmdpi.com

Photocatalysis is an environmental remediation strategy that utilizes light to activate a catalyst, which in turn generates reactive oxygen species (ROS) like hydroxyl radicals (•OH) to degrade pollutants. uniba.sknih.gov The process is considered a sustainable and environmentally friendly technology, especially when it harnesses natural sunlight. uniba.sk VTPP is well-suited for this application due to the strong light-absorbing properties of the tetraphenylporphine ligand and the catalytic capabilities of the central vanadyl (VO²⁺) group. nih.gov

When illuminated, the VTPP molecule absorbs photons, promoting it to an excited state. This energy can be transferred to molecular oxygen, generating singlet oxygen, or it can facilitate electron-hole pair separation, leading to the formation of superoxide (B77818) radicals and hydroxyl radicals. nih.gov These ROS are powerful, non-selective oxidizing agents that can attack and mineralize a wide range of organic contaminants. uniba.skresearchgate.net

Research has demonstrated the potential of VTPP-based materials in photoelectrocatalysis. nih.gov For instance, vanadyl petroporphyrins extracted from crude oil and supported on mesoporous silica (B1680970) (SBA-15) have shown significant photoelectrocatalytic activity in the degradation of the organic dye methyl red. csic.es The study revealed that these naturally derived vanadyl porphyrins performed even better than their synthetic counterparts, achieving nearly complete degradation of the dye after three hours of exposure. csic.es This highlights the potential of using VTPP and related compounds as effective photocatalysts in water treatment processes. csic.es

Table 1: Photoelectrocatalytic Degradation of Methyl Red

CatalystSupportDegradation Time (h)Degradation Efficiency
PVP(Oil)SBA-153~100%
VP(S)SBA-153<75%

Data sourced from a study on the photoelectrocatalytic application of vanadyl porphyrins. csic.es PVP(Oil) refers to vanadyl petroporphyrins from oil; VP(S) refers to synthetic vanadyl octaethylporphine.

The photo-Fenton process is another advanced oxidation process that is significantly more efficient than the traditional Fenton reaction. researchgate.netresearchgate.net It involves the use of iron ions (typically Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals, with the reaction being accelerated by UV light. researchgate.netdntb.gov.ua Light facilitates the photoreduction of Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue and reducing the amount of iron sludge produced. researchgate.netresearchgate.net

Vanadium oxides have been identified as promising materials for use in photo-Fenton-like processes for the degradation of organic pollutants. mdpi.com The vanadium center in VTPP can act similarly to the iron ion in the classic Fenton reaction. In a VTPP-mediated photo-Fenton system, the vanadium ion can react with hydrogen peroxide to generate hydroxyl radicals. The porphyrin ligand acts as a photosensitizer, absorbing light and promoting the reduction of V⁵⁺ back to its more reactive lower oxidation states, thereby sustaining the catalytic cycle. This dual function of the VTPP complex—catalytic activity from the vanadium core and photosensitization from the porphyrin ring—makes it a potentially powerful tool for enhancing the degradation of recalcitrant organic compounds in water. mdpi.comnih.gov

Remediation of Contaminated Media

Beyond water purification, VTPP chemistry is relevant to cleaning up other contaminated environments, such as heavy oil and sites polluted with halogenated compounds.

Heavy crude oils and bitumen contain significant amounts of organometallic compounds, including vanadyl porphyrins like VTPP. journal-vniispk.ruresearchgate.net These compounds cause major problems during petroleum refining, as they poison the catalysts used in cracking and desulfurization processes. researchgate.net Therefore, the removal of these vanadium-containing molecules is a critical step in upgrading heavy oil.

One effective method for this remediation involves solvent extraction using ionic liquids. A study focused on removing Vanadyl Oxide Tetraphenyl Porphyrin (VTPP) from a model heavy oil system using toluene-assisted ionic liquids. researchgate.net The research found that the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) octyl sulfate (B86663) (EMIM OS) was more efficient at removing VTPP than 1-butyl-3-methylimidazolium octyl sulfate (BMIM OS). researchgate.net The optimal conditions for extraction were found to be a lower temperature (30°C) and a shorter mixing time (30 minutes), which are favorable for reducing operational costs. researchgate.net

Table 2: Efficiency of VTPP Removal from Heavy Oil Model Using Ionic Liquids

Ionic LiquidTemperature (°C)Mixing Time (min)VTPP Removal Efficiency
EMIM OS3030~45%
EMIM OS60-Lower than at 30°C
EMIM OS90-Decreased removal
BMIM OS--Lower than EMIM OS

Data adapted from a fundamental study on the extraction of VTPP from a heavy oil model. researchgate.net

Halogenated organic pollutants, such as chlorinated phenols and polychlorinated biphenyls (PCBs), are persistent, toxic, and pose a significant risk to environmental and human health. researchgate.netnih.gov Catalytic hydrodehalogenation is a promising technology for their remediation. researchgate.net

The catalytic activity of VTPP derivatives suggests their potential application in this area. Vanadium-dependent haloperoxidase (V-HPO) enzymes, found in nature, are known to catalyze the oxidation of halides. acs.org Synthetic porphyrin complexes, including those of vanadium, can mimic the function of these enzymes. Research has shown that a β-functionalized vanadyl porphyrin, 2,3,12,13-tetrabromo-5,10,15,20-tetraphenylporphyrinatooxidovanadium(IV), is a highly active and recyclable catalyst for the oxidative bromination of phenol (B47542) derivatives. acs.org This demonstrates the ability of the VTPP framework to facilitate reactions involving halogens.

This catalytic prowess suggests that VTPP could be engineered to perform the reverse reaction: reductive dechlorination. By modifying the electronic properties of the porphyrin ring and the vanadium center, it may be possible to create VTPP-based catalysts that can effectively break down halogenated pollutants under mild conditions, offering a new pathway for remediating contaminated soil and water.

Table 3: Catalytic Oxidative Bromination of Phenol Derivatives by a VTPP Derivative

SubstrateProductConversion (%)
2,4-Di-tert-butylphenol6-Bromo-2,4-di-tert-butylphenol99
2,4,6-Trimethylphenol2-Bromo-4,6-dimethylphenol98
2,6-Di-tert-butylphenol4-Bromo-2,6-di-tert-butylphenol99

Data from a study on the catalytic activity of a tetrabromo-substituted VTPP complex. acs.org

Sustainable Chemical Transformations Facilitated by VTPP

The use of VTPP extends to promoting green chemistry principles by facilitating efficient and environmentally benign chemical reactions. Its role as a robust and recyclable catalyst aligns with the goals of sustainable industrial processes.

VTPP and its derivatives have proven to be excellent catalysts for various organic transformations, such as the selective epoxidation of olefins and the oxidation of sulfides. acs.org These reactions are fundamental in the chemical industry for producing valuable intermediates. The high stability and recyclability of functionalized VTPP catalysts, which can withstand acidic conditions and high temperatures, make them economically and environmentally attractive alternatives to more sensitive or disposable catalysts. acs.org

Furthermore, the ability of VTPP to act as a photocatalyst, driven by solar energy, represents a significant step towards sustainable chemical synthesis. mdpi.comcsic.es By harnessing the most abundant energy source, VTPP-based systems can drive chemical reactions with a minimal carbon footprint, contributing to the development of cleaner technologies for both manufacturing and environmental remediation.

Conclusion and Future Research Directions

Summary of Key Research Findings on VTPP

Research into Tetraphenylporphine vanadium oxide (VTPP), also known as vanadyl tetraphenylporphyrin (B126558) (VOTPP), has established it as a significant molecule with tunable properties and robust performance in several applications. A primary finding is the inherent non-planar, often saddle-distorted, structure of VTPP and its derivatives, which is crucial for its catalytic activity. rsc.orgresearchgate.net The vanadium oxide group protrudes from the porphyrin plane, creating an accessible site for chemical reactions. rsc.org

Key findings highlight the compound's remarkable stability. Functionalized VTPP derivatives have demonstrated high thermal stability, with decomposition temperatures well above 200°C, and notable chemical stability, even at low pH (around 1.5). acs.orgnih.govrsc.org This robustness makes VTPP a suitable candidate for catalytic processes under demanding conditions.

In the realm of catalysis, research has successfully demonstrated the efficacy of functionalized VTPP as a catalyst for various organic reactions. Specifically, β-substituted derivatives like vanadyl β-tetrabromotetraphenylporphyrin have shown exceptional performance in the epoxidation of olefins. rsc.orgnih.gov These catalysts exhibit high conversion efficiency, excellent selectivity, and very high turnover frequencies (TOF), reaching up to 9800 h⁻¹ under mild conditions. researchgate.netnih.gov Furthermore, VTPP derivatives have been developed as effective catalysts for oxidative bromination, mimicking the function of haloperoxidase enzymes. acs.orgnih.gov

In materials science, a significant finding is the ability of VTPP molecules to self-assemble into highly ordered superstructures on inorganic substrates, such as iron oxide. rsc.org This ordered assembly is a critical first step toward the fabrication of molecular-level devices, hybrid interfaces for organic electronics, and spintronic applications. rsc.org The electronic and magnetic properties of these layers can be finely tuned, opening pathways for advanced material design. rsc.org

Emerging Avenues in VTPP Synthesis and Functionalization

Recent advancements in the synthesis and functionalization of VTPP are paving the way for a new generation of tailored porphyrin-based materials and catalysts. A key emerging strategy involves the peripheral functionalization of the porphyrin macrocycle, particularly at the β-positions, to modulate the electronic properties and steric environment of the vanadium center.

One notable development is the facile, single-step synthesis of β-tetracyano vanadyl porphyrin, [VIVOTPP(CN)4], through the direct cyanation of its tetrabromo analogue, [VIVOTPP(Br)4]. acs.orgnih.gov This method, utilizing CuCN in quinoline, presents a more efficient and time-saving alternative to traditional multi-step processes that require the initial synthesis of a free-base cyano-porphyrin. acs.orgnih.gov The introduction of strong electron-withdrawing cyano groups significantly enhances the Lewis acidic nature of the complex, which is beneficial for catalysis. nih.gov

The synthesis of the precursor, vanadyl-2,3,12,13-tetrabromo-5,10,15,20-tetraphenylporphyrin, has also been refined. nih.gov The process involves the reaction of the free-base tetrabromoporphyrin (H₂TPPBr₄) with VOSO₄ in a solvent like DMF under reflux. nih.gov The introduction of bulky bromo substituents is a critical functionalization step, as it forces the porphyrin core into a non-planar conformation, which is believed to make the vanadium active site more accessible for catalytic reactions. rsc.org

These emerging synthetic routes provide greater control over the molecular architecture of VTPP, allowing for the precise tuning of its properties for specific applications.

Catalyst/DerivativeSynthesis MethodPrecursorKey Advantage
[VIVOTPP(CN)4]Single-step direct cyanation with CuCN in quinoline. acs.orgnih.gov[VIVOTPP(Br)4]Facile, time-saving, higher overall yield compared to multi-step methods. acs.org
[VIVOTPP(Br)4]Reaction with VOSO₄ in refluxing DMF. nih.govH₂TPPBr₄Induces non-planar structure, enhancing catalytic site accessibility. rsc.org

Prospective Research on VTPP in Advanced Catalysis and Materials Science

The unique properties of VTPP position it as a promising platform for future breakthroughs in advanced catalysis and materials science.

Advanced Catalysis: Future catalytic research is expected to move beyond current applications like epoxidation and bromination. The proven high stability and reusability of functionalized VTPP catalysts make them ideal candidates for industrial-scale processes. researchgate.netnih.gov Prospective research will likely focus on:

Expanding Catalytic Scope: Exploring the use of VTPP derivatives in a wider range of organic transformations, such as C-H activation, oxidation of other functional groups, and polymerization reactions.

Mechanism Elucidation: Deeper investigation into the reaction mechanisms, particularly how the non-planar distortion and electronic effects from substituents influence the catalytic cycle.

Green Chemistry Applications: Leveraging the catalyst's efficiency and stability to develop more environmentally benign chemical processes, potentially using green oxidants like H₂O₂ in aqueous media. rsc.org The high turnover frequency allows for minimal catalyst loading, reducing waste. rsc.org

Materials Science: In materials science, the ability of VTPP to form ordered thin films is a foundational property for developing next-generation electronic and photonic materials. rsc.org Future research avenues include:

Hybrid Organic-Inorganic Devices: Building on the successful deposition of VTPP on iron oxide, research could explore a variety of substrates to create novel hybrid interfaces for applications in sensing, photovoltaics, and organic electronics. rsc.org

Spintronics: Investigating the magnetic properties of VTPP monolayers and multilayers for their potential use in spintronic devices, where electron spin is exploited in addition to its charge.

Advanced Coatings: Developing VTPP-based materials for protective coatings in extreme environments, an area of significant interest for aerospace and other high-technology sectors. youtube.com

Research AreaProspective FocusPotential Application
Advanced Catalysis Expansion of reaction scope; mechanistic studies. acs.orgnih.govIndustrial-scale synthesis, green chemistry. rsc.org
Materials Science Fabrication of hybrid interfaces; exploration of magnetic properties. rsc.orgMolecular electronics, spintronics, advanced sensors. rsc.org

Interdisciplinary Research Opportunities with VTPP

The complexity and versatility of VTPP create numerous opportunities for collaborative, interdisciplinary research that could accelerate discovery and innovation.

A significant opportunity lies at the intersection of synthetic chemistry and computational science . While DFT optimization studies have already been used to understand the non-planar structure of VTPP derivatives researchgate.netrsc.org, the use of advanced computational tools can be expanded. The application of machine learning and artificial intelligence (AI) could revolutionize the design of new VTPP-based materials. mdpi.com Generative AI models could be trained on existing experimental data to predict the properties of yet-unsynthesized VTPP derivatives, guiding experimental efforts toward the most promising candidates for specific catalytic or material functions. youtube.com This approach can significantly shorten the development cycle for new materials. mdpi.com

There is also substantial potential for collaboration with surface science and condensed matter physics . The study of VTPP molecules on various surfaces is inherently interdisciplinary, requiring expertise in vacuum technology, photoemission spectroscopy, and theoretical modeling to understand the molecule-substrate interactions and the resulting electronic and magnetic properties of the hybrid system. rsc.org

Furthermore, the development of VTPP-based sensors for detecting specific analytes would merge porphyrin chemistry with sensor engineering and technology . The functionalized porphyrin could serve as the active sensing element in a device, with its optical or electronic properties changing upon interaction with a target molecule. This opens up possibilities in environmental monitoring and medical diagnostics.

Finally, integrating VTPP into functional systems like microfluidic reactors for catalysis or incorporating them into polymer matrices for advanced manufacturing techniques like multi-material 3D printing represents a fusion of materials chemistry with chemical and manufacturing engineering. researchgate.net

Q & A

Q. What are the established synthesis methods for VOTPP, and how are its structural properties characterized?

VOTPP is synthesized via metallation of meso-tetraphenylporphyrin (TPP) with vanadium(IV) oxide precursors. Encapsulation within siliceous matrices like SBA-15 or supporting on amorphous SiO₂ enhances stability for catalytic applications. Characterization involves UV-Vis spectroscopy (Soret band ~420 nm), X-ray diffraction (XRD) for crystallinity, and FTIR to confirm the porphyrin-vanadium coordination . Solubility in organic solvents (e.g., chloroform) and insolubility in water are critical for solution-phase applications .

Q. How is VOTPP utilized as a standard in electron paramagnetic resonance (EPR) spectroscopy?

VOTPP serves as a reference for vanadium(IV) (V⁴⁺) due to its distinct EPR signal in X-band (~9.33 GHz) studies. The hyperfine splitting constants (e.g., g∥ ≈ 1.96, g⊥ ≈ 1.98) and spin concentrations are calibrated against 2,2-diphenyl-1-picrylhydrazyl (DPPH). This standardization enables quantification of V⁴⁺ in complex matrices like asphaltenes or catalytic systems .

Q. What are the key physicochemical properties of VOTPP relevant to experimental design?

  • Molecular Formula : C₄₄H₂₈N₄OV .
  • Molecular Weight : 679.66–697.69 g/mol, depending on hydration .
  • Color : Purple crystalline solid .
  • Stability : Light-sensitive; requires storage in dark, anhydrous conditions . These properties guide solvent selection, handling protocols, and compatibility with substrates in catalytic reactions.

Advanced Research Questions

Q. What mechanistic insights explain VOTPP’s catalytic activity in oxidation and acetylation reactions?

VOTPP acts as a Lewis acid catalyst, facilitating epoxidation of olefins via a radical mechanism. The vanadyl center (V=O) activates peroxides (e.g., tert-butyl hydroperoxide) to generate reactive oxygen species. In acetylation, the porphyrin ligand stabilizes high-valent vanadium intermediates, enhancing selectivity for alcohols and phenols. Modifications like bromination of the porphyrin ring (e.g., VO(TPPBr₈)) increase electrophilicity and turnover frequency .

Q. How do X-ray absorption spectroscopy (XAS) and computational methods elucidate VOTPP’s electronic structure?

L-edge XAS reveals the oxidation state (V⁴⁺) and ligand-field splitting in VOTPP. Density functional theory (DFT) simulations correlate spectral features with frontier molecular orbitals, showing charge transfer from the porphyrin π-system to the vanadyl center. These studies predict redox potentials and guide the design of VOTPP derivatives for energy applications .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of VOTPP across studies?

Discrepancies arise from variations in:

  • Substrate accessibility : Encapsulation in SBA-15 vs. homogeneous conditions alters diffusion kinetics .
  • Oxidant choice : H₂O₂ vs. TBHP affects reactive oxygen species yield .
  • Solvent polarity : Polar solvents stabilize charged intermediates but may deactivate the catalyst. Systematic benchmarking under controlled conditions (e.g., TOF, activation energy) is critical .

Q. What role does VOTPP’s electronic structure play in energy-related applications?

The conjugated porphyrin macrocycle enables π-π interactions with graphene or carbon nanotubes, enhancing charge transport in hybrid materials. VOTPP-functionalized reduced graphene oxide (rGO) exhibits chemiresistive gas sensing (e.g., CO) with sub-ppm detection limits. Theoretical studies suggest tunable bandgaps via axial ligand substitution, relevant for photoelectrochemical cells .

Methodological Notes

  • EPR Calibration : Use VOTPP (0.5 mg) as an internal standard for V⁴⁺ quantification in temperature-dependent studies (90–670 K) .
  • Catalytic Testing : Pre-activate VOTPP at 150°C under inert gas to remove adsorbed water before reaction initiation .
  • Spectroscopic Analysis : Combine UV-Vis (λ = 400–600 nm) and cyclic voltammetry to correlate electronic transitions with redox behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.